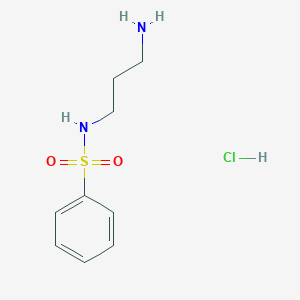

N-(3-Aminopropyl)benzenesulfonamid HCl

CAS No.:

Cat. No.: VC13584246

Molecular Formula: C9H15ClN2O2S

Molecular Weight: 250.75 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H15ClN2O2S |

|---|---|

| Molecular Weight | 250.75 g/mol |

| IUPAC Name | N-(3-aminopropyl)benzenesulfonamide;hydrochloride |

| Standard InChI | InChI=1S/C9H14N2O2S.ClH/c10-7-4-8-11-14(12,13)9-5-2-1-3-6-9;/h1-3,5-6,11H,4,7-8,10H2;1H |

| Standard InChI Key | IMKFQRXOJWIMEV-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)S(=O)(=O)NCCCN.Cl |

| Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)NCCCN.Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Nomenclature

N-(3-Aminopropyl)benzenesulfonamid HCl is systematically named N-(3-aminopropyl)benzenesulfonamide hydrochloride, reflecting its two primary components: a benzenesulfonamide group and a 3-aminopropylamine chain. The hydrochloride salt forms via protonation of the terminal amine group, enhancing the compound’s solubility in polar solvents. Key identifiers include:

| Property | Value |

|---|---|

| CAS Number | 119962040 |

| Molecular Formula | C₉H₁₅ClN₂O₂S |

| IUPAC Name | N-(3-aminopropyl)benzenesulfonamide; hydrochloride |

| SMILES | C1=CC=C(C=C1)S(=O)(=O)NCCCN.Cl |

| InChI Key | IMKFQRXOJWIMEV-UHFFFAOYSA-N |

The crystal structure of analogous sulfonamides, such as 5-amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide, reveals planar benzene rings and tetrahedral sulfur centers in sulfonamide groups, suggesting similar geometry for N-(3-Aminopropyl)benzenesulfonamid HCl .

Spectroscopic and Physicochemical Data

The compound’s infrared (IR) spectrum typically shows absorption bands for sulfonamide S=O stretches (~1350 cm⁻¹ and ~1150 cm⁻¹) and N–H bends (~3300 cm⁻¹). Nuclear magnetic resonance (NMR) data for the parent benzenesulfonamide (without the hydrochloride) include:

-

¹H NMR (DMSO-d₆): δ 7.8–7.6 (m, aromatic H), 3.1–2.9 (t, –CH₂–NH–), 2.7–2.5 (m, –CH₂–NH₂), 1.8–1.6 (m, –CH₂–CH₂–).

-

¹³C NMR: δ 142.1 (C–SO₂), 129.3–127.2 (aromatic C), 43.5 (–CH₂–NH–), 38.2 (–CH₂–NH₂).

The hydrochloride salt exhibits increased thermal stability compared to the free base, with a melting point above 200°C. Solubility in water is moderate (≈50 mg/mL at 25°C), while it remains poorly soluble in nonpolar solvents like hexane.

Synthesis and Industrial Preparation

Reaction Mechanism and Optimization

The synthesis follows a two-step protocol:

-

Sulfonamide Formation: Benzenesulfonyl chloride reacts with 1,3-diaminopropane in anhydrous dichloromethane (DCM) under basic conditions (e.g., triethylamine).

The intermediate N-(3-aminopropyl)benzenesulfonamide is isolated via extraction and vacuum distillation.

-

Salt Formation: The free base is treated with hydrochloric acid in ethanol, yielding the hydrochloride salt:

Crystallization from ethanol/ether mixtures produces a pure crystalline powder.

Scalability and Industrial Relevance

Industrial-scale production employs continuous flow reactors to enhance yield (typically >85%) and reduce byproducts. Key process parameters include:

-

Temperature: 0–5°C during sulfonylation to minimize hydrolysis.

-

Molar ratio: 1:1.05 (sulfonyl chloride:diamine) to ensure complete conversion.

-

Acid concentration: 2M HCl for optimal protonation.

Applications in Pharmaceutical and Chemical Research

Intermediate in Drug Synthesis

The compound serves as a precursor to antipsychotic agents and antimicrobials. For example, coupling with aryl halides via Buchwald–Hartwig amination yields derivatives with enhanced blood-brain barrier permeability.

Future Research Directions

-

Crystallographic Studies: Single-crystal X-ray diffraction could elucidate hydrogen-bonding networks and conformation dynamics.

-

Pharmacokinetics: Investigations into bioavailability and metabolic pathways are needed to assess therapeutic potential.

-

Green Synthesis: Developing solvent-free or catalytic methods to improve sustainability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume